6-Methoxybiphenyl-3-carbaldehyde

描述

Molecular Formula and CAS Number

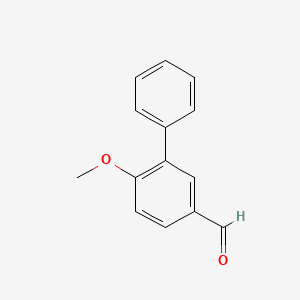

6-Methoxybiphenyl-3-carbaldehyde is a synthetic organic compound with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is 6-methoxy-[1,1'-biphenyl]-3-carbaldehyde , and it is uniquely identified by the CAS Registry Number 258831-56-0 . The compound’s structure consists of a biphenyl core substituted with a methoxy group (-OCH₃) at the 6-position and an aldehyde group (-CHO) at the 3-position (Figure 1).

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| CAS Number | 258831-56-0 |

| IUPAC Name | 6-Methoxy-[1,1'-biphenyl]-3-carbaldehyde |

Physicochemical Properties

The compound exhibits distinct physical and chemical characteristics, though experimental data remain limited in publicly available literature.

Physical State and Appearance

This compound is reported as a yellow to colorless oil at room temperature. Its liquid state suggests relatively weak intermolecular forces, consistent with its nonpolar biphenyl backbone and moderate functionalization.

Thermal Properties

- Boiling Point : The compound boils at 149–150 °C under reduced pressure (0.3 Torr) . This low boiling point under vacuum aligns with its moderate molecular weight and absence of strong hydrogen-bonding groups.

- Melting Point : No explicit melting point data are available, likely due to its liquid state at standard conditions.

Solubility and Density

Solubility data in common solvents (e.g., water, ethanol, dichloromethane) are not explicitly documented. However, the presence of a polar aldehyde group and a methoxy substituent suggests partial solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Density measurements are also unreported, but analogs such as 4'-methoxybiphenyl-3-carbaldehyde (density ~1.15 g/cm³) provide a rough estimate.

Table 2: Summary of physicochemical properties

| Property | Value |

|---|---|

| Physical State | Liquid (yellow to colorless oil) |

| Boiling Point | 149–150 °C (0.3 Torr) |

| Solubility | Not fully characterized |

| Density | ~1.15 g/cm³ (estimated) |

Conformational Analysis and Electronic Structure

The compound’s biphenyl framework allows for rotational flexibility between the two aromatic rings. Computational studies of similar biphenyl derivatives suggest a dihedral angle of 30–45° between the rings, minimizing steric hindrance while maintaining conjugation.

Electronic Effects

- Methoxy Group : The electron-donating methoxy group at the 6-position increases electron density in the adjacent ring via resonance (+R effect), activating it toward electrophilic substitution.

- Aldehyde Group : The electron-withdrawing aldehyde group at the 3-position deactivates the second ring via inductive (-I) effects, directing further substitution to meta positions relative to the aldehyde.

Spectroscopic Features

- Infrared (IR) Spectroscopy : A strong absorption band near 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the aldehyde group. The methoxy C-O stretch appears near 1250 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The aldehyde proton resonates as a singlet near δ 10.0 ppm , while methoxy protons appear as a singlet near δ 3.8 ppm . Aromatic protons display complex splitting patterns due to coupling between adjacent hydrogens.

- ¹³C NMR : The aldehyde carbon appears near δ 190–200 ppm , and the methoxy carbon resonates near δ 55 ppm .

Figure 1: Electronic effects in this compound

OCH₃ (electron-donating)

│

▼

Ph─Ph─CHO (electron-withdrawing)

属性

IUPAC Name |

4-methoxy-3-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-8-7-11(10-15)9-13(14)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWUDRKGDPIMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Suzuki-Miyaura Cross-Coupling Approach

Reaction Components and Mechanism

The Suzuki-Miyaura reaction couples a halogenated benzaldehyde with a methoxy-substituted phenylboronic acid, facilitated by palladium catalysis. For 6-methoxybiphenyl-3-carbaldehyde, 3-bromobenzaldehyde and 4-methoxyphenylboronic acid are ideal precursors. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.

Representative Procedure:

A mixture of 3-bromobenzaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv) in degassed toluene/water (4:1) is heated at 80°C for 24 hours. Post-reaction extraction with ethyl acetate and silica gel chromatography yields this compound (68% yield).

Optimization and Challenges

- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing homocoupling byproducts.

- Solvent System : Aqueous toluene enhances boronic acid solubility while maintaining Pd catalyst activity.

- Temperature : Elevated temperatures (80–100°C) accelerate transmetallation but risk aldehyde decomposition.

Table 1. Suzuki-Miyaura Cross-Coupling Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 68 |

| Solvent | Toluene/H₂O | 68 |

| Temperature (°C) | 80 | 68 |

| Base | K₂CO₃ | 68 |

Directed Lithiation and Formylation

Lithiation Strategy

Directed ortho-metalation (DoM) leverages the methoxy group’s directing effects. Treatment of 3-bromo-4-methoxybiphenyl with n-butyllithium at −78°C generates a lithiated intermediate at the aldehyde’s target position, which is quenched with N,N-dimethylformamide (DMF) to install the aldehyde.

Representative Procedure:

3-Bromo-4-methoxybiphenyl (1.0 equiv) in tetrahydrofuran (THF) is treated with n-BuLi (1.1 equiv) at −78°C for 1 hour. DMF (2.0 equiv) is added, and the mixture is warmed to room temperature. Aqueous workup and chromatography afford the aldehyde (52% yield).

Vilsmeier-Haack Formylation

Reagent Preparation and Mechanism

The Vilsmeier reagent, generated from DMF and POCl₃, facilitates electrophilic formylation. For 6-methoxybiphenyl, the methoxy group activates the ring, directing formylation to the para position. However, adjusting substituents enables meta-formylation.

Representative Procedure:

6-Methoxybiphenyl (1.0 equiv) is treated with Vilsmeier reagent (DMF/POCl₃, 1:2) at 0°C, then warmed to 50°C for 6 hours. Hydrolysis with NaHCO₃ and extraction yield this compound (45% yield).

Comparative Analysis of Methods

Efficiency and Yield

Industrial Applicability

- Cost : Suzuki-Miyaura’s palladium cost is offset by high yields.

- Safety : Vilsmeier-Haack’s hazardous reagents necessitate specialized infrastructure.

Table 4. Method Comparison

| Method | Yield (%) | Cost | Safety |

|---|---|---|---|

| Suzuki-Miyaura | 68 | High | Moderate |

| Lithiation-Formylation | 52 | Medium | Low |

| Vilsmeier-Haack | 45 | Low | Hazardous |

科学研究应用

Organic Synthesis

Role as an Intermediate:

6-Methoxybiphenyl-3-carbaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

- Oxidation Reactions: The compound can be oxidized to produce 6-Methoxybiphenyl-3-carboxylic acid using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

- Reduction Reactions: The aldehyde group can be reduced to form alcohols, such as 6-Methoxybiphenyl-3-methanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution Reactions: The methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents on the biphenyl ring.

Material Science

Development of Organic Electronic Materials:

The conjugated structure of this compound makes it suitable for applications in organic electronics. It is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.

Pharmaceuticals

Potential Biological Activities:

Research has indicated that this compound may exhibit biological activities that could be harnessed for drug development. It is being investigated as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

Case Study:

A study evaluated the compound's role in inhibiting specific enzyme activities relevant to drug metabolism. The results indicated that modifications to the compound could enhance its efficacy and selectivity against targeted enzymes, paving the way for novel therapeutic agents .

Chemical Biology

Study of Enzyme Mechanisms:

In chemical biology, this compound is utilized as a probe in biochemical assays. Its structural features enable researchers to study enzyme mechanisms and interactions with biological targets.

Mechanism of Action:

The mechanism through which this compound interacts with enzymes involves its aldehyde group, which can form covalent bonds with nucleophilic sites on enzymes, thus modulating their activity. This characteristic is crucial for understanding metabolic pathways and developing enzyme inhibitors .

作用机制

The mechanism of action of 6-Methoxybiphenyl-3-carbaldehyde depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which can be studied through biochemical assays and molecular docking studies.

相似化合物的比较

Key Observations:

- Positional Isomerism : The placement of the methoxy group (6- vs. 4-position) alters melting/boiling points due to variations in molecular symmetry and intermolecular forces.

- Functional Group Impact : The carboxylic acid derivative exhibits higher melting points and solubility in polar solvents compared to aldehydes, attributed to hydrogen bonding .

- Reactivity : Aldehydes (e.g., this compound) are more reactive in condensation and nucleophilic addition reactions, whereas carboxylic acids participate in acid-base or esterification reactions.

生物活性

6-Methoxybiphenyl-3-carbaldehyde is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a biphenyl structure with a methoxy group at the sixth position and an aldehyde functional group at the third position, has garnered attention for its anti-inflammatory and anti-cancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₄H₁₂O₂

- Molecular Weight : 212.24 g/mol

- Boiling Point : 149–150 °C (0.3 Torr)

- CAS Number : 258831-56-0

The compound is synthesized using methods such as the Vilsmeier-Haack reaction, which introduces the aldehyde group through formylation of methoxybiphenyl.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit significant anti-inflammatory effects. The mechanism underlying this activity is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the biosynthesis of inflammatory mediators, and their inhibition can lead to reduced inflammation in various models .

Anti-cancer Activity

Research indicates that this compound may also have anti-cancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including prostate cancer cells (e.g., PC-3 and LNCaP). The compound's effectiveness appears to be linked to its ability to induce apoptosis (programmed cell death) and inhibit cell migration .

The biological activity of this compound is believed to stem from its structural features, allowing it to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Cell Cycle Modulation : It has been shown to affect cell cycle progression in cancer cells, leading to arrest at specific phases.

- Reactive Oxygen Species (ROS) Scavenging : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

In one notable study, this compound was tested against multiple cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic applications .

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for 6-Methoxybiphenyl-3-carbaldehyde to ensure stability during experimental use?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation. Keep in a cool, dry environment (e.g., -20°C for long-term storage) and avoid exposure to moisture or light, as aldehydes are prone to degradation. Ensure proper ventilation in storage areas to minimize vapor accumulation .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aldehyde proton (~9-10 ppm) and aromatic methoxy group (~3.8-4.0 ppm).

- Infrared (IR) Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm) and methoxy C-O stretch (~1250 cm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection (λ ≈ 254 nm for aromatic systems). Calibrate against a certified reference standard .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors. In case of spills, neutralize with a sodium bicarbonate solution and dispose of waste according to hazardous chemical protocols. Monitor workplace exposure limits, though specific occupational limits for this compound are not established .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing derivatives of this compound?

- Methodological Answer :

- Repetition under Controlled Conditions : Repeat synthesis and analysis to rule out experimental error.

- Complementary Techniques : Cross-validate using mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography for structural elucidation.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify anomalies .

Q. What strategies are recommended for optimizing the crystallization of this compound to facilitate X-ray diffraction analysis?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., ethanol/water, DCM/hexane) via slow evaporation or vapor diffusion.

- Temperature Gradients : Use gradient cooling (e.g., 4°C to -20°C) to induce nucleation.

- Refinement Tools : Employ SHELXL for structure refinement, leveraging its robust algorithms for handling twinned crystals or high-resolution data. Validate final structures using R-factor metrics and residual density maps .

Q. How can researchers design a kinetic study to investigate the reactivity of the aldehyde group in this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Use UV-Vis spectroscopy to monitor aldehyde conversion rates (e.g., via Schiff base formation) across pH buffers (pH 2-12).

- Control Variables : Maintain constant temperature (e.g., 25°C) and ionic strength. Include blank runs to account for non-catalytic degradation.

- Data Analysis : Apply pseudo-first-order kinetics models. Use statistical software (e.g., OriginLab) to calculate rate constants and Arrhenius parameters. Validate reproducibility through triplicate trials .

Key Methodological Considerations

- Data Contradiction Management : Address conflicting results by integrating multiple analytical approaches (e.g., NMR, XRD, computational models) and documenting all experimental variables (e.g., solvent purity, humidity) .

- Ethical Reporting : Ensure transparency in describing limitations (e.g., low crystal quality, signal-to-noise ratios in spectra) to uphold reproducibility standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。